molecular formula C15H15N7O2 B10987087 N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide

Cat. No.: B10987087
M. Wt: 325.33 g/mol
InChI Key: RAJLMGUDNBYXOP-UHFFFAOYSA-N
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Description

N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a phenyl group, and a tetrazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cycloaddition of an azide with a nitrile.

    Coupling Reactions: The final step involves coupling the imidazole, phenyl, and tetrazole moieties through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Imidazolone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
  • N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE

Uniqueness

N-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)CARBONYL]PHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

N-[4-(1-methylimidazole-2-carbonyl)phenyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C15H15N7O2/c1-21-9-7-16-15(21)14(24)11-2-4-12(5-3-11)18-13(23)6-8-22-10-17-19-20-22/h2-5,7,9-10H,6,8H2,1H3,(H,18,23)

InChI Key

RAJLMGUDNBYXOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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